molecular formula C14H22BNO4 B597757 2-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1257553-79-9

2-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B597757
CAS RN: 1257553-79-9
M. Wt: 279.143
InChI Key: XXIFFWUJVLUWSG-UHFFFAOYSA-N
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Description

“2-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the molecular formula C14H22BNO4 . It is used for research and development purposes .


Molecular Structure Analysis

The structure of the compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 279.14 . Other physical and chemical properties such as boiling point, melting point, flash point, and density are not specified in the available resources .

Scientific Research Applications

Crystallographic and Conformational Analyses

2-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is used in the synthesis of boric acid ester intermediates with benzene rings. These compounds are characterized through FTIR, NMR spectroscopy, and mass spectrometry. X-ray diffraction is used for crystallographic and conformational analyses, confirming the molecular structures optimized by density functional theory (DFT) (Huang et al., 2021).

Synthesis of Isotope-Labeled Compounds

This chemical is integral in synthesizing isotope-labeled compounds like HSP90 inhibitors. The process involves several steps, including the use of sodium methoxide and stable isotope-labeled sodium methoxide (Plesescu et al., 2014).

Synthesis of Pirfenidone Structural Isosteres

It plays a role in designing and synthesizing 5-substituted arylpyridin-2(1H)-ones and arylpyrimidin-4(3H)-ones, compounds based on pirfenidone, which shows promising therapeutic effects for treating fibrosis (Abd El Kader et al., 2012).

High-Yield Synthesis in Radiopharmaceuticals

This compound is used in the high-yield synthesis of radiopharmaceuticals like 18 F-RO948 and its non-radioactive ligand. The synthesis involves Suzuki-Miyaura coupling reactions and oxidative removal of protective groups (Kim & Choe, 2020).

Coordination Polymer Formation

It is also used in forming coordination polymers, as demonstrated in the synthesis of 4,4′-(2,5-dimethyl-1,4-phenylene)dipyridine, which is used to create two-dimensional coordination polymers with cobalt(II) (Al-Fayaad et al., 2020).

Safety and Hazards

The compound should be stored in a tightly closed container, in a cool and dry place . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid getting it in eyes, on skin, or on clothing . It should be handled under inert gas and protected from moisture . The compound should not be eaten, drunk, or smoked when using this product . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(2-methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO4/c1-13(2)14(3,4)20-15(19-13)11-6-7-12(16-10-11)18-9-8-17-5/h6-7,10H,8-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIFFWUJVLUWSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60729341
Record name 2-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS RN

1257553-79-9
Record name 2-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Methoxy-ethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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